REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:8]=[C:9]([OH:13])[CH:10]=[CH:11][CH:12]=1.Cl.C[O:16][C:17]([CH:19]1[C:24](=O)[CH2:23][CH2:22][NH:21][CH2:20]1)=O.[OH-].[NH4+]>>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]2[C:24]3[CH2:23][CH2:22][NH:21][CH2:20][C:19]=3[C:17](=[O:16])[O:13][C:9]=2[CH:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)O
|
Name
|
methyl-4-oxo-3-piperidine carboxylate hydrochloride
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(=O)C1CNCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred until a crystalline precipitate forms
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm gradually to room temperature
|
Type
|
FILTRATION
|
Details
|
After one hour the precipitate is filtered off
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
rinsed with concentrated ammonium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, and dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(C=C1)C1=C(CNCC1)C(O2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |